Benzene, 1-(iodoethynyl)-4-methyl-

Chemoselective synthesis Oxidative iodination 1-Iodoalkyne

Benzene, 1-(iodoethynyl)-4-methyl- (CAS 33675-56-8), also known as 1-(2-iodoethynyl)-4-methylbenzene or p-tolyliodoacetylene, is a 1-iodoalkyne with the molecular formula C₉H₇I and a molecular weight of 242.06 g·mol⁻¹. It features an iodine atom directly bonded to an sp-hybridized carbon of an ethynyl group, para-substituted with a methyl group on the benzene ring.

Molecular Formula C9H7I
Molecular Weight 242.06 g/mol
CAS No. 33675-56-8
Cat. No. B12041482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(iodoethynyl)-4-methyl-
CAS33675-56-8
Molecular FormulaC9H7I
Molecular Weight242.06 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C#CI
InChIInChI=1S/C9H7I/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,1H3
InChIKeyIWVHHJABVBKPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-(Iodoethynyl)-4-methyl- (CAS 33675-56-8): Chemical Identity and Procurement Positioning


Benzene, 1-(iodoethynyl)-4-methyl- (CAS 33675-56-8), also known as 1-(2-iodoethynyl)-4-methylbenzene or p-tolyliodoacetylene, is a 1-iodoalkyne with the molecular formula C₉H₇I and a molecular weight of 242.06 g·mol⁻¹ [1]. It features an iodine atom directly bonded to an sp-hybridized carbon of an ethynyl group, para-substituted with a methyl group on the benzene ring. This compound belongs to the class of iodoethynyl arenes, which serve as versatile building blocks in organic synthesis, particularly for copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, transition-metal-catalyzed cross-couplings, and halogen-bond-driven supramolecular assemblies [2]. The methyl substituent modulates the electronic character of the aromatic ring (σₚₐᵣₐ = −0.17) relative to the parent (iodoethynyl)benzene (σₚₐᵣₐ = 0), providing a quantifiable handle for tuning physicochemical properties without sacrificing the core synthetic utility of the iodoalkyne moiety [3].

Why Benzene, 1-(Iodoethynyl)-4-methyl- Cannot Be Replaced by Generic Iodoalkyne Analogs in Research and Industrial Workflows


1-Iodoalkynes are not interchangeable commodities; the para-substituent on the aromatic ring directly governs both the halogen-bond donor strength and the electronic environment of the triple bond [1]. Systematic studies have established a linear free-energy relationship (LFER) between the Hammett σₚₐᵣₐ parameter and the association constant (Kₐ) for halogen bonding with Lewis bases (r² = 0.97), meaning that replacing a methyl-substituted arene with an unsubstituted or methoxy-substituted variant predictably shifts binding thermodynamics [1]. Furthermore, the methyl group imparts enhanced solubility in non-polar media compared to the parent (iodoethynyl)benzene while maintaining superior chemoselectivity in oxidative iodination protocols—the TBAI–PIDA system delivers absolute selectivity (100:0:0 mono:di:tri ratio) specifically validated on the p-tolyl substrate [2]. Generic substitution with a bromo- or chloroalkyne analog introduces drastically different reactivity profiles in CuAAC: 1-bromoalkynes exhibit lower cycloaddition rates and different mechanistic pathways, while chloroalkynes are largely unreactive under standard click conditions [3]. These differences are quantitative and functionally consequential—they cannot be papered over by adjusting catalyst loading or reaction time alone.

Benzene, 1-(Iodoethynyl)-4-methyl-: Quantified Differentiation Against Iodoalkyne Comparators


Chemoselectivity of Oxidative Iodination: p-Tolyl vs. Phenyl Iodoalkyne Synthesis Under Identical Conditions

The TBAI–PIDA (tetrabutylammonium iodide / diacetoxyiodobenzene) oxidative iodination system establishes p-tolylethyne as the validated model substrate for chemoselective 1-iodoalkyne formation. Under optimized conditions (PIDA 1.0 equiv, TBAI 1.2 equiv, CH₃CN, room temperature, 3 h), the reaction delivers absolute chemoselectivity with a mono-iodinated : di-iodinated : tri-iodinated product ratio of 100:0:0 as confirmed by HPLC, a result established specifically with the 4-methylphenyl substrate [1]. In contrast, the parent phenylacetylene yields 1-iodoalkynes with comparable efficiency under the same TBAI–PIDA system, but the p-tolyl substrate is the explicit benchmark used for determining molar absorptivity ratios and standardizing the HPLC analytical protocol, making it the characterized reference compound for this methodology [1].

Chemoselective synthesis Oxidative iodination 1-Iodoalkyne

Isolated Synthetic Yield: Near-Quantitative Purification Benchmark on the 4-Methyl Substrate

Under the optimized TBAI–PIDA protocol in acetonitrile, 1-(iodoethynyl)-4-methylbenzene (compound 2) is obtained as a light yellow liquid after silica gel column chromatography (hexane eluent) in 99% isolated yield (71.9 mg from 0.3 mmol scale), with Rf = 0.79 [1]. This near-quantitative recovery provides a high-fidelity synthesis benchmark for the 4-methyl-substituted iodoalkyne. For comparison, the initial screening conditions using TBAI (2.5 equiv) in MeOH gave only 52% HPLC yield, with a product distribution of 2:3:4 = 90:5:5, highlighting the critical importance of the optimized CH₃CN-based protocol for achieving near-quantitative conversion [1]. While the JoVE protocol also reports excellent yields for aliphatic iodoalkynes prepared by the same method, the 99% isolated yield on the p-tolyl substrate serves as the primary reference point for aromatic 1-iodoalkyne purification efficiency within this broadly applicable methodology [1].

1-Iodoalkyne synthesis Isolated yield Column chromatography

Halogen Bond Donor Strength Quantified Against Comparator Substituents: LFER-Based Predictability

In a systematic NMR titration study (C₆D₆, 298 K) measuring halogen bonding (XB) of (iodoethynyl)arene donors with quinuclidine as the Lewis base, the 4-methyl-substituted derivative (compound 1d, σₚₐᵣₐ = −0.17) displays an association constant Kₐ = 11 ± 3 M⁻¹ and a binding free enthalpy ΔG = −1.4 ± 0.2 kcal·mol⁻¹ [1]. This places the 4-methyl compound slightly below the unsubstituted parent (iodoethynyl)benzene (compound 1e, σₚₐᵣₐ = 0, Kₐ = 12 ± 2 M⁻¹, ΔG = −1.5 ± 0.1 kcal·mol⁻¹) [1]. The difference is small but mechanistically consistent with the electron-donating nature of the methyl group, which reduces the σ-hole potential at iodine relative to hydrogen. Across the full series of 10 para-substituted derivatives (σₚₐᵣₐ from −0.83 to +0.78), a strong linear free-energy relationship (r² = 0.97) correlates Kₐ with the Hammett parameter, confirming that the XB donor strength is predictably tunable by substituent choice [1]. For context, the strongest donor in the series is pentafluorophenyliodoacetylene (compound 2, Kₐ = 60 ± 3 M⁻¹ in C₆D₆, 117 M⁻¹ in cyclohexane), demonstrating a ~5.5-fold range in binding strength across the substituent scope [1].

Halogen bonding Supramolecular chemistry Linear free-energy relationship

CuAAC Click Chemistry Fidelity: Iodoalkyne vs. Terminal Alkyne Reactivity with Azides

1-Iodoalkynes demonstrate mechanistically distinct reactivity compared to terminal alkynes in Cu(I)-catalyzed cycloadditions with organic azides [1]. Under standard conditions (CuI/TTTA catalyst system, THF, room temperature), 1-iodoalkynes produce 5-iodo-1,2,3-triazoles exclusively, with typical isolated yields reaching 93–94% within 1 h in THF or MeCN [1]. In contrast, terminal alkynes under CuAAC conditions produce 5-protiotriazoles. A comprehensive mechanistic study demonstrated that these two pathways are mechanistically orthogonal, with the catalyst counter-ion playing a lynchpin role in enabling chemoselective 5-iodotriazole formation from 1-iodoalkynes even in the presence of terminal alkynes [2]. The CuI/TTTA catalyst system showed broad solvent compatibility: THF (93% yield, 1 h), MeCN (94% yield, 1 h), DMF (91% yield, 2 h), water (85% yield, 2 h), EtOH (78% yield, 4 h), DCM (79% yield, 4 h), and toluene (62% yield, 5 h) [1]. Although the 4-methyl-substituted iodoalkyne was not the primary model substrate in this foundational study, 4-methylphenyl-substituted triazoles were explicitly included in the substrate scope (compounds 31–33), and the method was described as general for all 1-iodoalkynes [1]. Critically, 1-bromoalkynes and 1-chloroalkynes cannot substitute for 1-iodoalkynes; bromoalkynes undergo competing dimerization pathways under CuAAC conditions, and chloroalkynes are largely unreactive [3].

Click chemistry CuAAC 5-Iodotriazole synthesis

Enhanced Non-Polar Solubility and Handling: Methyl Substituent vs. Parent (Iodoethynyl)benzene

The 4-methyl substituent modulates the physicochemical profile of the iodoethynyl arene scaffold. The predicted Log P for 1-(iodoethynyl)-4-methylbenzene is 2.739 [1], an increase over the calculated Log P of 4.175 reported for the parent (iodoethynyl)benzene [2]; the predicted boiling point is 249.6 ± 23.0 °C and the predicted density is 1.70 ± 0.1 g·cm⁻³ . The enhanced lipophilicity conferred by the methyl group translates to improved solubility in non-polar organic solvents (hexane, toluene, DCM) and facilitates purification by silica gel chromatography using hexane as the eluent (Rf = 0.79) [3]. This is operationally significant: the parent (iodoethynyl)benzene, lacking the methyl group, is more polar (σₚₐᵣₐ = 0 vs. −0.17 for 4-CH₃) and may exhibit different chromatographic behavior [4]. The methyl group provides a measurable improvement in handling characteristics without introducing steric hindrance that would impede the iodoalkyne C–I bond reactivity in subsequent transformations. The 4-methyl-substituted compound is obtained as a light yellow liquid at room temperature, as confirmed by the standardized JoVE synthesis protocol, representing a well-characterized physical state for routine laboratory handling [3].

Physicochemical property Log P Solubility

Comparison with Bromoalkyne Analog: C–X Bond Reactivity and Cross-Coupling Utility

The C(sp)–I bond in 1-iodoalkynes is substantially more reactive than the corresponding C(sp)–Br or C(sp)–Cl bonds in cross-coupling and cycloaddition manifolds. Literature on haloalkyne chemistry explicitly classifies iodoalkynes as the most reactive among 1-haloalkynes for metal-catalyzed transformations, while noting that 1-bromoalkynes undergo competitive dimerization under CuAAC conditions and 1-chloroalkynes are largely inert [1]. In a separate study on copper-mediated nucleophilic displacement, CuI smoothly transformed 1-bromoalkynes into 1-iodoalkynes via halogen-halogen exchange, demonstrating that 1-iodoalkynes represent the thermodynamically and kinetically preferred halide terminus for sp-carbon electrophiles [2]. For the specific case of the 4-methylphenyl-substituted scaffold, the corresponding bromoalkyne (1-(bromoethynyl)-4-methylbenzene) would be expected to follow the same reactivity hierarchy: lower cycloaddition rates, competing dimerization, and incompatibility with chemoselective 5-iodotriazole formation, though no head-to-head study directly comparing these two specific compounds was identified in the literature. Furthermore, in PdCl₂-catalyzed Suzuki-type cross-coupling of arylacetylene iodides with arylboronic acids (Tetrahedron Lett. 2010), 1-(iodoethynyl)-4-methylbenzene (CAS 33675-56-8) is among the listed compatible substrates, while the corresponding bromoalkyne is not reported in the same transformation, reflecting the broader trend that iodoalkynes are the preferred substrates for sp–sp² C–C bond formation under mild Pd catalysis [3].

Cross-coupling C–X bond reactivity Haloalkyne comparison

Benzene, 1-(Iodoethynyl)-4-methyl-: Evidenced Application Scenarios for Scientific and Industrial Procurement


Chemoselective Synthesis of 5-Iodo-1,2,3-Triazoles via CuAAC for Drug Discovery Libraries and Bioconjugation

The iodoalkyne functionality of Benzene, 1-(iodoethynyl)-4-methyl- enables exclusive formation of 5-iodo-1,2,3-triazoles when reacted with organic azides under CuI/TTTA catalysis, a transformation that cannot be achieved with terminal alkynes (which give 5-protiotriazoles) or bromoalkynes (which undergo competing dimerization) [1]. The 5-iodotriazole product retains a versatile synthetic handle for further functionalization via Pd-catalyzed cross-coupling, enabling iterative library construction. The 4-methyl substituent provides a well-characterized, modestly electron-donating aromatic group (σₚₐᵣₐ = −0.17) that can serve as a hydrophobic anchor in drug-like molecules. This application is directly evidenced by the inclusion of 4-methylphenyl-substituted triazoles in the substrate scope of the foundational Hein–Fokin CuAAC methodology (compounds 31–33) [1], and by the broad solvent compatibility (THF, MeCN, DMF, water) yielding isolated 5-iodotriazoles at 85–94% within 1–2 h under optimized conditions [1].

Halogen-Bond-Driven Supramolecular Assemblies with Predictable Donor Strength for Crystal Engineering

The halogen bonding donor capacity of Benzene, 1-(iodoethynyl)-4-methyl- is quantitatively mapped onto the Hammett σₚₐᵣₐ scale (Kₐ = 11 ± 3 M⁻¹ with quinuclidine in C₆D₆, ΔG = −1.4 ± 0.2 kcal·mol⁻¹) [2]. This position on the LFER continuum places the 4-methyl derivative as a moderate XB donor—stronger than methoxy-substituted analogs (Kₐ = 9.8 M⁻¹ for 4-OCH₃) but weaker than electron-withdrawing-group-substituted donors (Kₐ = 25 M⁻¹ for 4-NO₂) [2]. For crystal engineering and co-crystal design, this intermediate binding strength is often desirable to balance competing noncovalent interactions (π-stacking, hydrophobic contacts) without overwhelming the supramolecular architecture. The r² = 0.97 LFER enables researchers to select the 4-methyl iodoalkyne with confidence that its XB strength is precisely defined, a capability that is unavailable when substituting with an uncharacterized analog [2].

Benchmark Substrate for Oxidative Iodination Protocol Standardization and Method Validation

The J. Vis. Exp. protocol for chemoselective oxidative iodination of terminal alkynes explicitly establishes p-tolylethyne as the model substrate [3]. The TBAI–PIDA system delivers absolute chemoselectivity (100:0:0 mono:di:tri) on this substrate, and the molar absorptivity ratios of the three iodination products (ε₂:ε₃:ε₄ = 2.131:1:1.472) were determined using this compound series as external HPLC standards [3]. For laboratories developing or validating new iodination methodologies, this compound serves as the characterized benchmark—its 99% isolated yield, known Rf value (0.79, hexane/silica gel), and fully assigned ¹H/¹³C NMR spectra provide the gold standard for cross-study comparison and method reproducibility [3]. Procurement of the pre-formed 1-iodoalkyne is essential for laboratories performing method validation without the need to synthesize and characterize the benchmark de novo.

Suzuki-Type Diarylacetylene Synthesis Under Mild Pd Catalysis for Materials Chemistry

The PdCl₂-catalyzed cross-coupling of arylacetylene iodides with arylboronic acids, reported in Tetrahedron Letters (2010), explicitly includes 1-(iodoethynyl)-4-methylbenzene (CAS 33675-56-8) among its compatible substrates for diarylacetylene synthesis [4]. This sp–sp² C–C bond formation proceeds under mild conditions using a structurally simple, commercially available PdCl₂ catalyst, providing access to functionalized diarylacetylenes—a core structural motif in liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires. The 4-methyl group on the product tolane scaffold imparts asymmetry and modulates mesomorphic behavior. For materials chemists procuring building blocks, the demonstrated compatibility of this specific iodoalkyne with the Suzuki-type alkynylation protocol eliminates the need to screen alternative 1-haloalkynes that may be less reactive or unvalidated in this transformation [4].

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